2-Amino-5-bromobenzenecarboximidamide
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Overview
Description
2-Amino-5-bromobenzenecarboximidamide is an organic compound with the molecular formula C7H8BrN3 It is a derivative of benzenecarboximidamide, where the amino group is positioned at the second carbon and the bromine atom at the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromobenzenecarboximidamide typically involves the reaction of 2-Amino-5-bromobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a solvent such as toluene, and the reaction is often carried out in the presence of a base like sodium hydroxide. The reaction mixture is heated to facilitate the conversion of the nitrile group to the carboximidamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The carboximidamide group can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Amino-5-bromobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzenecarboximidamide involves its interaction with specific molecular targets. The amino and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzamide: Similar structure but with a benzamide group instead of a carboximidamide group.
2-Amino-5-bromobenzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
2-Amino-5-bromobenzonitrile: Contains a nitrile group instead of a carboximidamide group.
Uniqueness
2-Amino-5-bromobenzenecarboximidamide is unique due to the presence of both an amino group and a carboximidamide group on the benzene ring, which allows for a wide range of chemical reactions and potential applications. The bromine atom also adds to its reactivity and versatility in synthetic chemistry.
Properties
IUPAC Name |
2-amino-5-bromobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKACPWIMXCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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